Diethylzinc

Catalog No.
S601701
CAS No.
557-20-0
M.F
C4H10Zn
M. Wt
123.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylzinc

CAS Number

557-20-0

Product Name

Diethylzinc

IUPAC Name

zinc;ethane

Molecular Formula

C4H10Zn

Molecular Weight

123.5 g/mol

InChI

InChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3;/q2*-1;+2

InChI Key

IPSRAFUHLHIWAR-UHFFFAOYSA-N

SMILES

C[CH2-].C[CH2-].[Zn+2]

solubility

MISCIBLE WITH ETHER, PETROLEUM ETHER, BENZENE, HYDROCARBONS

Synonyms

diethylzinc, Et(2)Zn

Canonical SMILES

C[CH2-].C[CH2-].[Zn+2]

The exact mass of the compound Diethylzinc is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible with ether, petroleum ether, benzene, hydrocarbons. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Diethylzinc (DEZ) is a highly reactive, pyrophoric organometallic liquid widely utilized as a premier zinc precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD), as well as a chemoselective ethylating agent in organic synthesis [1]. Unlike solid zinc salts, its liquid state and moderate volatility enable precise vapor-phase dosing for semiconductor manufacturing. In synthetic chemistry, its covalent Zn-C bonds offer milder nucleophilicity compared to alkali metal alkyls, providing a critical balance of reactivity and functional group tolerance required for advanced pharmaceutical manufacturing and polymerization initiation.

Replacing diethylzinc with its closest analog, dimethylzinc (DMZ), or with standard Grignard reagents (e.g., ethylmagnesium bromide) fundamentally alters process outcomes. In thin-film deposition, while DMZ offers higher volatility, it yields lower crystallinity and higher defect densities in epitaxial ZnO layers [1]. In organic synthesis, substituting DEZ with Grignard reagents introduces excessive basicity and nucleophilicity, which overwhelms chiral catalysts and results in racemic mixtures rather than enantiopure products[2]. Consequently, generic substitution compromises either optoelectronic performance in materials science or stereochemical yield in fine chemical synthesis.

Monocrystalline Quality in ZnO ALD (DEZ vs. DMZ)

When depositing monocrystalline ZnO on GaN substrates at 300 °C, the choice of organozinc precursor directly dictates the structural integrity of the film. High-resolution X-ray diffraction (HRXRD) demonstrates that ZnO layers grown using diethylzinc (DEZ) achieve a full width at half maximum (FWHM) of 250 arcsec for the (00.2) peak[1]. In contrast, films grown using dimethylzinc (DMZ) under identical conditions exhibit a broader FWHM of 335 arcsec, indicating higher defect density and lower crystalline quality [1].

Evidence DimensionCrystalline quality (HRXRD FWHM of (00.2) peak)
Target Compound Data250 arcsec
Comparator Or BaselineDimethylzinc (DMZ): 335 arcsec
Quantified Difference85 arcsec reduction in FWHM (superior crystallinity)
ConditionsALD on GaN substrates at 300 °C

For buyers sourcing precursors for optoelectronics, DEZ provides superior epitaxial film quality compared to DMZ, directly impacting semiconductor device performance.

Enantioselectivity in Asymmetric Ethylation (DEZ vs. Grignard Reagents)

In the synthesis of chiral secondary alcohols, standard Grignard reagents are too reactive, typically bypassing chiral ligands to yield racemic mixtures with low stereoselectivity[1]. Diethylzinc, possessing milder nucleophilicity, allows chiral catalysts to fully control the transition state. When paired with chiral amino alcohol ligands, DEZ achieves up to 99% enantiomeric excess (ee) in the ethylation of aromatic aldehydes at room temperature, a level of stereocontrol unattainable with un-deactivated Grignard reagents [2].

Evidence DimensionEnantiomeric excess (ee) in aldehyde ethylation
Target Compound DataUp to 99% ee with chiral ligands
Comparator Or BaselineGrignard Reagents: Low stereoselectivity / predominantly racemic
Quantified DifferenceNear-perfect enantiopurity (>95% ee advantage)
ConditionsCatalytic addition to aromatic aldehydes at room temperature

Essential for pharmaceutical procurement, DEZ enables the production of enantiopure active pharmaceutical ingredients (APIs) where standard organomagnesium reagents fail.

Low-Temperature Carrier Mobility (DEZ/H2O vs. DEZ/O3)

The performance of DEZ in ALD is highly dependent on the chosen oxygen source, which impacts procurement of co-reactants. When depositing ZnO at a low thermal budget of 100 °C, DEZ paired with deionized water yields a carrier mobility nearly 10 times higher than when paired with ozone [1]. Additionally, the water-based DEZ process exhibits a higher overall growth rate than the ozone-based process at these low temperatures, making DEZ/H2O the optimal pairing for temperature-sensitive substrates like flexible polymers [1].

Evidence DimensionHall carrier mobility
Target Compound Data~10x higher mobility at 100 °C (Water co-reactant)
Comparator Or BaselineOzone co-reactant: Baseline low mobility
Quantified DifferenceOrder-of-magnitude increase in carrier mobility
ConditionsZnO ALD at 100 °C

Demonstrates that buyers can achieve superior electrical properties on flexible substrates using standard water as a co-reactant, avoiding the need for complex ozone generation equipment.

High-Performance Transparent Conductive Oxides (TCOs)

Driven by its ability to produce highly crystalline ZnO with narrow XRD FWHM [1], DEZ is the preferred precursor for ALD-grown transparent conductive layers in thin-film solar cells and optoelectronic devices.

Enantioselective Pharmaceutical Intermediates

Because its mild reactivity allows for >99% ee when used with chiral catalysts [2], DEZ is heavily procured for the asymmetric ethylation of aldehydes, forming chiral secondary alcohols critical to API synthesis.

Low-Temperature Flexible Electronics

Utilizing the high growth rate and superior carrier mobility of the DEZ/water ALD process at 100 °C[3], this compound is ideal for depositing functional ZnO semiconductor layers on temperature-sensitive polymer substrates.

Physical Description

Diethylzinc is a pyrophoric liquid with a garlic-like odor. It is stable when it is shipped in sealed tubes with carbon dioxide. It may decompose violently in water and ignite spontaneously with air. It is toxic by ingestion. If exposed to heat or flame, containers of this material may explode. It is used as an aircraft fuel.
Liquid

Color/Form

MOBILE LIQUID
COLORLESS LIQUID

Boiling Point

255 °F at 760 mm Hg (USCG, 1999)
118 °C

Density

1.207 at 68 °F (USCG, 1999)
1.2065 @ 20 °C/4 °C

Odor

Garlic-like odo

Melting Point

-18 °F (USCG, 1999)
-28 °C

UNII

S0W5NQH7C6

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (24.88%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (47.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (98.01%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98.01%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

20.8 mm Hg @ 25 °C

Pictograms

Environmental Hazard Flammable

Flammable;Corrosive;Environmental Hazard

Other CAS

557-20-0

Wikipedia

Diethylzinc

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

Methods of Manufacturing

BY INTERACTION OF ZINC & ETHYL IODIDE.
... By interaction of zinc chloride with triethyl aluminum.

General Manufacturing Information

Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Miscellaneous manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Zinc, diethyl-: ACTIVE
Frankland prepared diethylzinc in 1849 and is generally recognized as the first to synthesize an organometallic cmpd.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from air, water, oxidizing materials, organic peroxides, flammable materials. Keep material under carbon dioxide, nitrogen, or other inert gas.

Stability Shelf Life

STABLE IN SEALED TUBE & CARBON DIOXIDE

Dates

Last modified: 08-15-2023

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